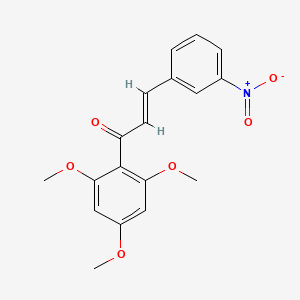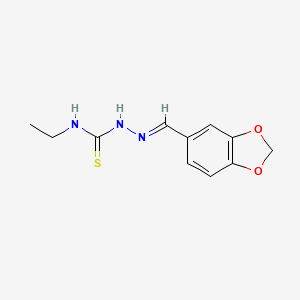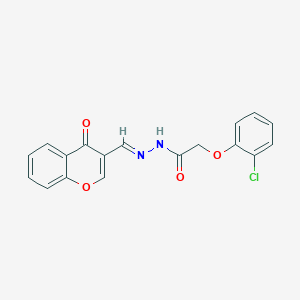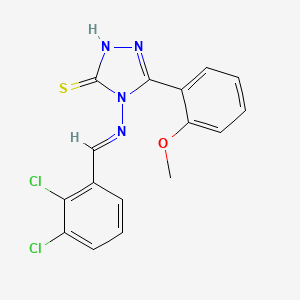
3-(4-Bromo-phenoxymethyl)-oxetane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-phenoxymethyl)-oxetane-3-carboxylic acid is an organic compound with the molecular formula C11H11BrO4 and a molecular weight of 287.11 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to an oxetane ring, which is further connected to a carboxylic acid group. It is a solid at room temperature and is used primarily in research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-phenoxymethyl)-oxetane-3-carboxylic acid typically involves the reaction of 4-bromophenol with epichlorohydrin to form 4-bromophenoxypropanol. This intermediate is then reacted with oxetane-3-carboxylic acid under basic conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-phenoxymethyl)-oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include alcohols and aldehydes.
Applications De Recherche Scientifique
3-(4-Bromo-phenoxymethyl)-oxetane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-phenoxymethyl)-oxetane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in halogen bonding with target proteins, while the oxetane ring can participate in ring-opening reactions that modify the activity of the target. The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction with the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Fluorophenoxy)methyl-oxetane-3-carboxylic acid
- 3-(Phenoxymethyl)-oxetane-3-carboxylic acid
- 3-(4-Methoxyphenoxy)methyl-oxetane-3-carboxylic acid
Uniqueness
3-(4-Bromo-phenoxymethyl)-oxetane-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its fluorine, hydrogen, or methoxy-substituted analogs. The bromine atom enhances the compound’s ability to participate in halogen bonding and can influence the compound’s electronic properties, making it a valuable tool in various research applications .
Propriétés
Formule moléculaire |
C11H11BrO4 |
|---|---|
Poids moléculaire |
287.11 g/mol |
Nom IUPAC |
3-[(4-bromophenoxy)methyl]oxetane-3-carboxylic acid |
InChI |
InChI=1S/C11H11BrO4/c12-8-1-3-9(4-2-8)16-7-11(10(13)14)5-15-6-11/h1-4H,5-7H2,(H,13,14) |
Clé InChI |
UUKDOQUMWYIHLF-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(COC2=CC=C(C=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-chlorophenyl)ethyl]-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051068.png)

![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051087.png)
![N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12051088.png)

![DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin](/img/structure/B12051108.png)
![{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B12051117.png)


![(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B12051126.png)


